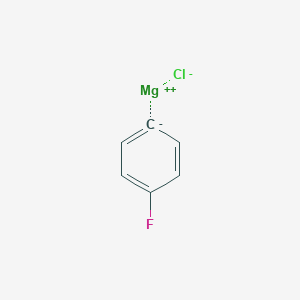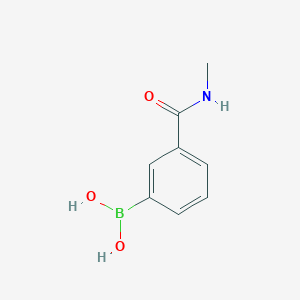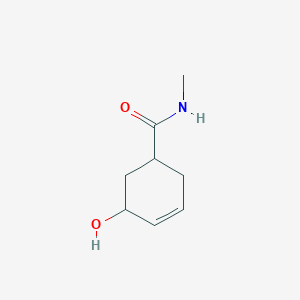
5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide, also known as CX-516, is a positive allosteric modulator of the AMPA receptor. It is a synthetic compound that has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. In
Mecanismo De Acción
5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide acts as a positive allosteric modulator of the AMPA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. By binding to a specific site on the AMPA receptor, 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide enhances the receptor's response to glutamate, which leads to an increase in synaptic transmission and improved cognitive function.
Efectos Bioquímicos Y Fisiológicos
5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide has been shown to improve memory and learning in animal models and in human clinical trials. Additionally, it has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that is involved in memory and learning. 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide is that it is a synthetic compound that can be easily synthesized in the laboratory. Additionally, it has been extensively studied for its potential use in treating cognitive disorders, which makes it a well-characterized compound. However, one limitation of 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide is that it has not been approved for clinical use, which limits its potential for therapeutic applications.
Direcciones Futuras
There are several future directions for 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide research. One direction is to explore its potential use in treating other cognitive disorders such as traumatic brain injury and attention deficit hyperactivity disorder (ADHD). Another direction is to investigate its potential use in enhancing cognitive function in healthy individuals. Additionally, future research could focus on developing more potent and selective positive allosteric modulators of the AMPA receptor.
Métodos De Síntesis
The synthesis of 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide involves several steps. The first step is the reaction of 3-hydroxycyclohexanone with methylamine to form N-methyl-3-hydroxycyclohexanone. The second step involves the reaction of N-methyl-3-hydroxycyclohexanone with sodium hydride and 5-bromo-2-chlorobenzoyl chloride to form 5-bromo-2-chlorobenzoyl-N-methyl-3-hydroxycyclohexanone. The final step involves the reaction of 5-bromo-2-chlorobenzoyl-N-methyl-3-hydroxycyclohexanone with hydroxylamine hydrochloride to form 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide.
Aplicaciones Científicas De Investigación
5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. It has been shown to improve memory and learning in animal models and in human clinical trials. Additionally, 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide has been studied for its potential use in treating depression, anxiety, and drug addiction.
Propiedades
Número CAS |
135715-24-1 |
|---|---|
Nombre del producto |
5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide |
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C8H13NO2/c1-9-8(11)6-3-2-4-7(10)5-6/h2,4,6-7,10H,3,5H2,1H3,(H,9,11) |
Clave InChI |
IBJQHTBQSDKMRL-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1CC=CC(C1)O |
SMILES canónico |
CNC(=O)C1CC=CC(C1)O |
Sinónimos |
3-Cyclohexene-1-carboxamide,5-hydroxy-N-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



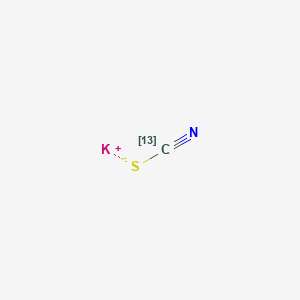
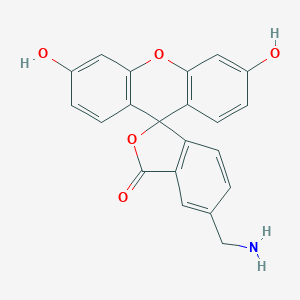
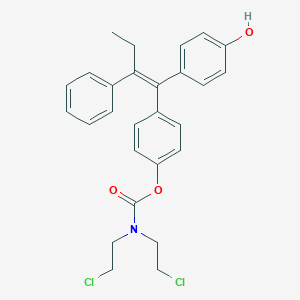
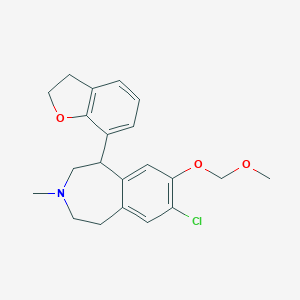

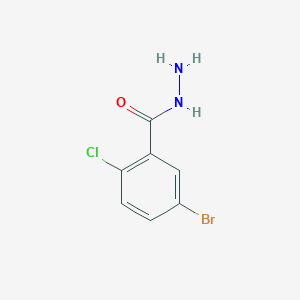
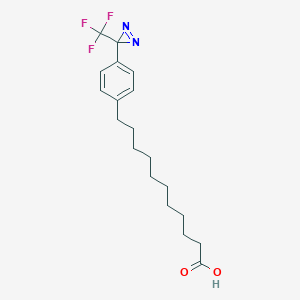
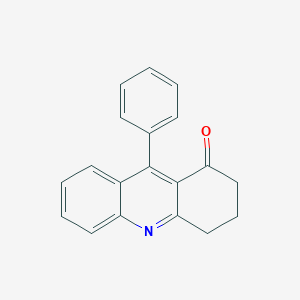
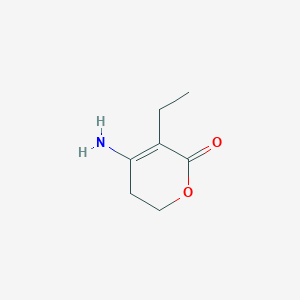
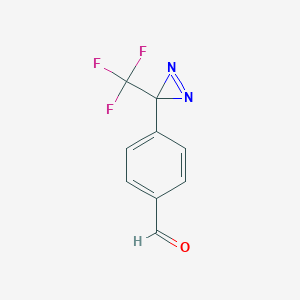
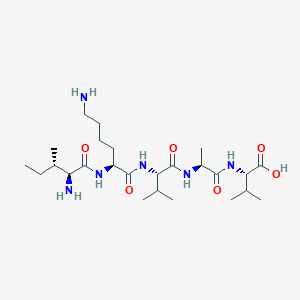
![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)
